molecular formula C4H6N2S2 B1595378 5-(Methylthio)thiazol-2-amine CAS No. 99171-11-6

5-(Methylthio)thiazol-2-amine

Cat. No. B1595378
CAS RN: 99171-11-6
M. Wt: 146.2 g/mol
InChI Key: KVLWIPGOGRZZEA-UHFFFAOYSA-N
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Description

5-(Methylthio)thiazol-2-amine is a chemical compound with the CAS Number: 99171-11-6 . It has a molecular weight of 147.24 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-(Methylthio)thiazol-2-amine involves the reaction of 2-amino-5-bromothiazole with sodium thiomethoxide . The reaction becomes homogeneous after the addition of sodium thiomethoxide . The reaction is warmed to 45° C for 40 minutes, then allowed to stir at room temperature overnight .


Molecular Structure Analysis

The molecular structure of 5-(Methylthio)thiazol-2-amine is represented by the linear formula: C4H6N2S2 .


Physical And Chemical Properties Analysis

5-(Methylthio)thiazol-2-amine is a solid at room temperature . It has a molecular weight of 147.24 and is represented by the linear formula: C4H6N2S2 .

Scientific Research Applications

Pharmaceutical Research Estrogen Receptor Ligands

Thiazole compounds, including derivatives like 5-(Methylthio)thiazol-2-amine, act as ligands for estrogen receptors. This application is crucial in developing new therapeutic agents for hormone-related conditions such as breast cancer .

Adenosine Receptor Antagonists

Another significant application is the development of adenosine receptor antagonists. These compounds have potential uses in treating various conditions, including cardiovascular diseases and neurological disorders .

Agricultural Chemistry Fungicides

In the agricultural sector, thiazole derivatives are utilized as fungicides. They inhibit the growth of harmful bacteria like Xanthomonas, which can cause diseases in plants .

Antiparasitic Agents

Thiazoles also show promise as schistosomicidal and anthelmintic drugs, offering potential treatments for parasitic infections .

Analgesic and Anti-inflammatory Agents

Some thiazole derivatives exhibit significant analgesic and anti-inflammatory activities, which could lead to new pain relief medications .

Anticancer Agents

Thiazole motifs are found in several clinically used anticancer medicines, such as dabrafenib and dasatinib. The presence of a thiazole nucleus is significant in these compounds’ ability to interact with biological targets like DNA or proteins involved in cancer cell proliferation .

Antifungal Agents

Thiazole derivatives have been synthesized and screened for their antifungal activity, showing potential as treatments for fungal infections .

Each of these fields utilizes the unique chemical properties of thiazole compounds, including 5-(Methylthio)thiazol-2-amine, to develop new treatments and solutions across various industries.

MDPI - An Overview on Synthetic 2… Springer - Thiazoles: having diverse biological activities MDPI - Thiazole: A Versatile Standalone… IntechOpen - Synthesis and Biological Evaluation of Thiazole Derivatives

Safety and Hazards

The safety information available indicates that 5-(Methylthio)thiazol-2-amine is potentially toxic if swallowed . It may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

5-(Methylthio)thiazol-2-amine is a derivative of the thiazole ring, a heterocyclic organic compound that has been the focus of extensive research due to its diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Mode of Action

It is known that thiazole derivatives can interact with various targets in the body, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-(Methylthio)thiazol-2-amine.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different physiological environments .

properties

IUPAC Name

5-methylsulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLWIPGOGRZZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326014
Record name 5-(Methylthio)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)thiazol-2-amine

CAS RN

99171-11-6
Record name 5-(Methylthio)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99171-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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